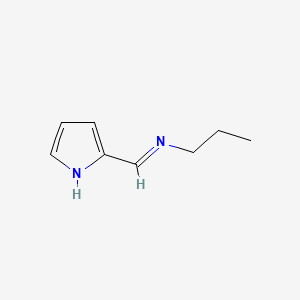![molecular formula C9H14 B14449580 1-Methyl-4-methylidenebicyclo[3.2.0]heptane CAS No. 73416-60-1](/img/structure/B14449580.png)
1-Methyl-4-methylidenebicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-methylidenebicyclo[320]heptane is a bicyclic organic compound with the molecular formula C9H14 This compound is characterized by its unique bicyclo[320]heptane structure, which includes a methyl group and a methylene group attached to the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the preparation of bicyclo[3.2.0]hept-3-en-6-ones, which can be further modified to introduce the methyl and methylene groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-methylidenebicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-methylidenebicyclo[3.2.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position and type of substituents.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring size and substitution pattern.
Bicyclo[4.1.0]heptane: This compound has a larger bicyclic framework and different chemical properties.
Uniqueness: 1-Methyl-4-methylidenebicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a methylene group on the bicyclic framework allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
73416-60-1 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1-methyl-4-methylidenebicyclo[3.2.0]heptane |
InChI |
InChI=1S/C9H14/c1-7-3-5-9(2)6-4-8(7)9/h8H,1,3-6H2,2H3 |
Clé InChI |
NNVOHWBZGDJOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC1C(=C)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)


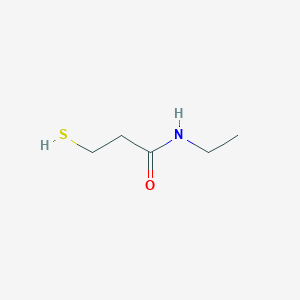

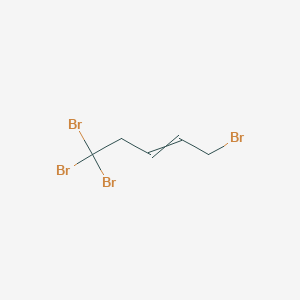
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
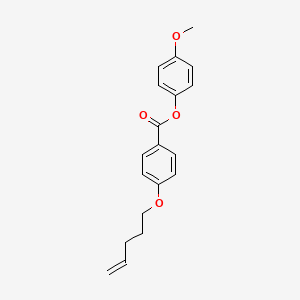
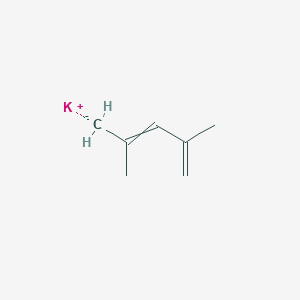

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
